PF-5006739 CK1δ/ε Potency and Dual Isozyme Coverage versus PF-670462
PF-5006739 demonstrates sub-20 nM dual inhibition of CK1δ (IC50 = 3.9 nM) and CK1ε (IC50 = 17.0 nM), providing balanced coverage of both isozymes implicated in circadian and neurological regulation [1]. In contrast, the CK1ε-selective inhibitor PF-670462 exhibits weaker CK1δ potency (IC50 = 14 nM) and does not achieve equivalent dual-isozyme engagement at comparable concentrations [2]. This dual targeting profile is achieved with high kinome selectivity, as confirmed in a 59-kinase panel where the only off-target activities observed were JNK2 (IC50 = 6,100 nM) and ZC3 (IC50 = 1,500 nM), representing selectivity margins of 1,564-fold and 385-fold relative to CK1δ, respectively [3].
| Evidence Dimension | CK1δ/ε inhibitory potency (IC50) |
|---|---|
| Target Compound Data | CK1δ: 3.9 nM; CK1ε: 17.0 nM |
| Comparator Or Baseline | PF-670462: CK1δ IC50 = 14 nM; CK1ε IC50 = 7.9 nM |
| Quantified Difference | PF-5006739 exhibits 3.6-fold greater CK1δ potency; balanced dual isozyme coverage |
| Conditions | In vitro kinase activity assays; recombinant human CK1δ and CK1ε enzymes |
Why This Matters
Researchers requiring simultaneous CK1δ and CK1ε inhibition in the same concentration range cannot achieve equivalent dual-isozyme coverage with PF-670462 or other CK1ε-selective tool compounds.
- [1] Wager TT, et al. Casein kinase 1δ/ε inhibitor PF-5006739 attenuates opioid drug-seeking behavior. ACS Chem Neurosci. 2014;5(12):1253-1265. View Source
- [2] Badura L, Swanson T, Adamowicz W, et al. An inhibitor of casein kinase 1ε induces phase delays in circadian rhythms. J Pharmacol Exp Ther. 2007;322(2):730-738. View Source
- [3] PF-5006739 59-Kinase Panel Data. AAA Biotech Technical Datasheet. View Source
